

Methyl 5-amino-2-iodobenzoate as a precursor for heterocyclic compounds

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Compound of Interest

Compound Name: Methyl 5-amino-2-iodobenzoate

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An In-Depth Guide to the Synthetic Utility of **Methyl 5-amino-2-iodobenzoate** for the Generation of Privileged Heterocyclic Scaffolds

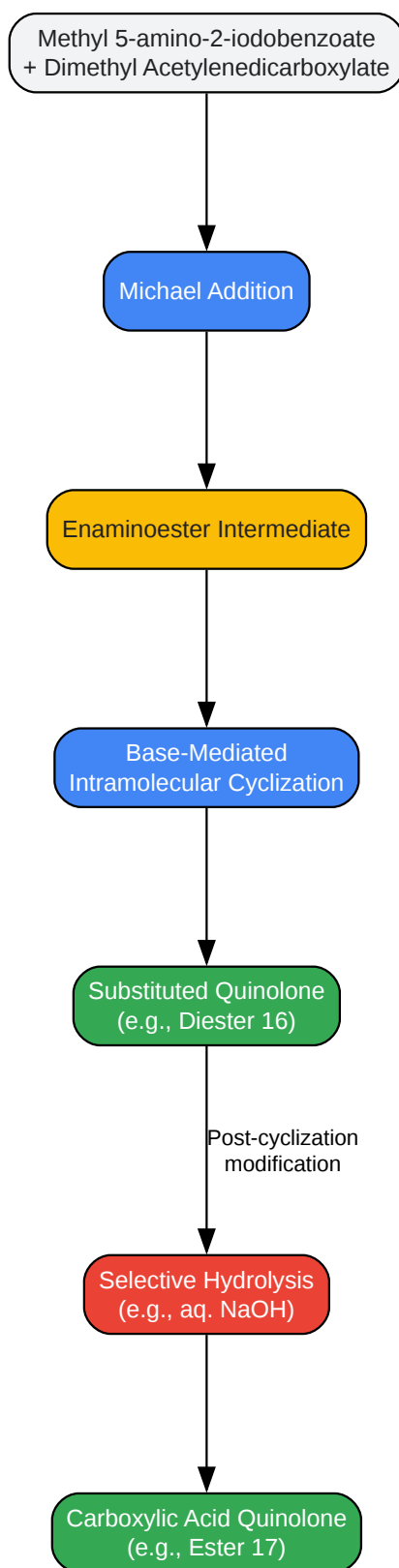
Abstract

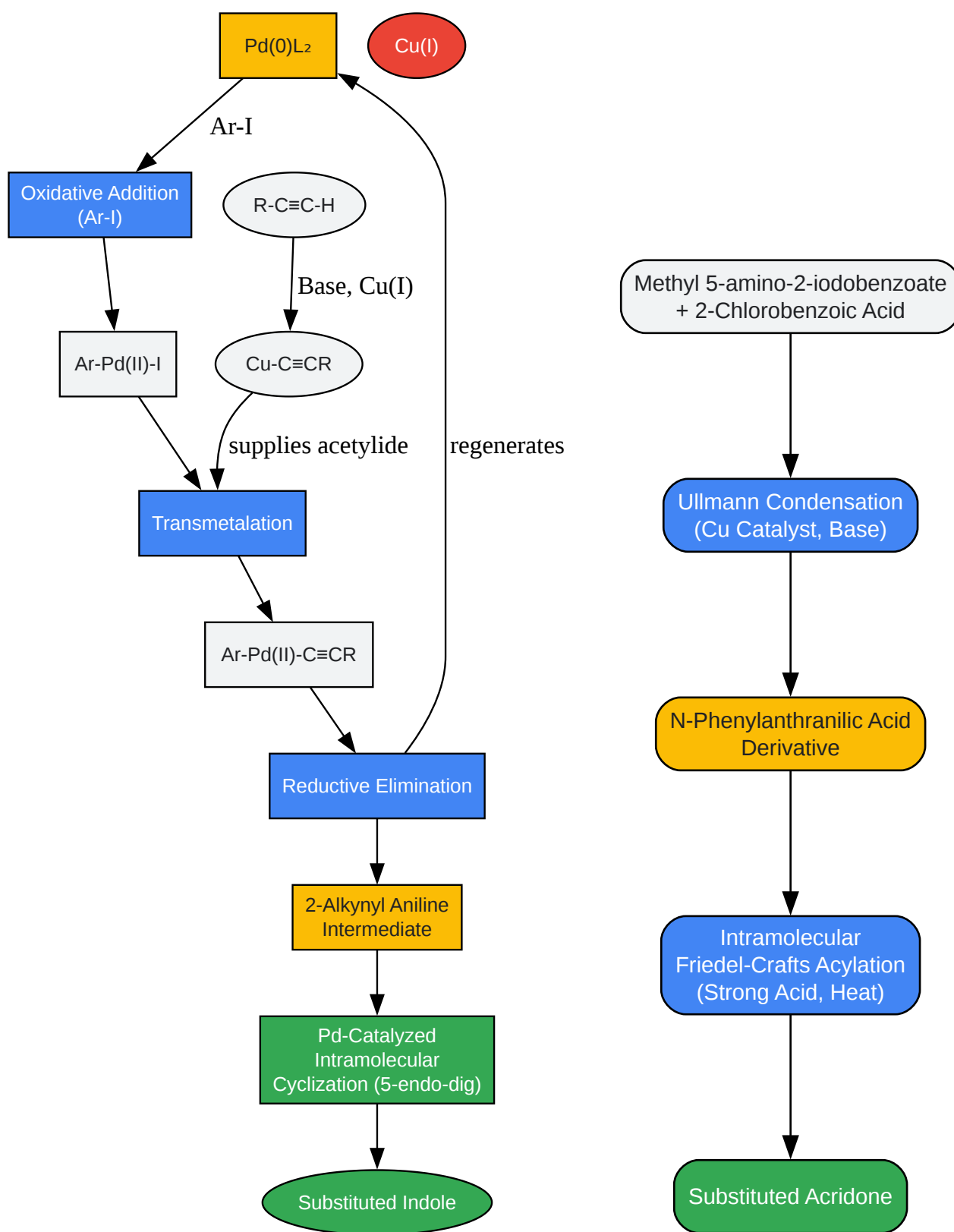
Methyl 5-amino-2-iodobenzoate is a trifunctional synthetic building block of significant value in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amine, an electrophilic ester, and a highly reactive carbon-iodine bond provides a versatile platform for constructing a diverse array of heterocyclic compounds.[1] This guide offers a detailed exploration of its application as a precursor to medicinally relevant scaffolds, including quinolones, indoles, and acridones. We will delve into the mechanistic rationale behind key transformations, provide field-tested protocols, and present data to guide researchers in leveraging this powerful intermediate for their synthetic campaigns. The application of heterocycles is a cornerstone of modern drug design, with over 85% of biologically-active small molecules containing at least one heterocyclic ring.[2] These structures are critical for modulating physicochemical properties like solubility and lipophilicity, which in turn optimizes ADME/Tox profiles.[2][3]

The Strategic Value of Methyl 5-amino-2-iodobenzoate

The synthetic versatility of **methyl 5-amino-2-iodobenzoate** arises from the orthogonal reactivity of its three primary functional groups. The carbon-iodine bond at the C-2 position is

exceptionally labile, making it an ideal handle for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.^[1] The primary amino group at C-5 serves as a potent nucleophile for N-alkylation, N-acylation, and condensation reactions. Finally, the methyl ester can be hydrolyzed, reduced, or act as an electrophilic site in cyclization reactions. This distinct reactivity allows for selective, sequential functionalization, enabling the efficient assembly of complex molecular architectures.^{[1][4]}





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